molecular formula C8H4ClNO2S B1591092 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 937640-24-9

3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1591092
CAS No.: 937640-24-9
M. Wt: 213.64 g/mol
InChI Key: UYYCHKKPKUVKIW-UHFFFAOYSA-N
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Description

3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClNO2S It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with sulfur sources to form the thieno ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine-2-carboxylic acid: Similar structure but lacks the thieno ring.

    3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is unique due to its fused thieno-pyridine ring system, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chlorothieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYCHKKPKUVKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586292
Record name 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937640-24-9
Record name 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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